Ethyl 3-(3,4-dichlorophenoxy)propanoate
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Overview
Description
Ethyl 3-(3,4-dichlorophenoxy)propanoate is an organic compound belonging to the ester family It is characterized by the presence of an ethyl group attached to a propanoate moiety, which is further substituted with a 3,4-dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,4-dichlorophenoxy)propanoate typically involves the esterification of 3-(3,4-dichlorophenoxy)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-(3,4-dichlorophenoxy)propanoic acid+ethanolacid catalystEthyl 3-(3,4-dichloro-phenoxy)propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, ensures the consistent production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4-dichlorophenoxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3-(3,4-dichlorophenoxy)propanoic acid and ethanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The dichloro groups on the phenoxy ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 3-(3,4-dichlorophenoxy)propanoic acid and ethanol.
Reduction: 3-(3,4-dichlorophenoxy)propanol.
Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3,4-dichlorophenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,4-dichlorophenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-chlorophenoxy)propanoate
- Ethyl 3-(3-chlorophenoxy)propanoate
- Ethyl 3-(2,4-dichlorophenoxy)propanoate
Uniqueness
Ethyl 3-(3,4-dichlorophenoxy)propanoate is unique due to the specific positioning of the dichloro groups on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may confer unique properties in terms of its chemical behavior and applications.
Biological Activity
Herbicidal Activity
Ethyl 3-(3,4-dichlorophenoxy)propanoate belongs to the class of phenoxy herbicides, which are known for their ability to mimic plant growth hormones and disrupt normal plant growth processes . The compound's herbicidal activity is primarily due to its structural similarity to auxins, plant hormones that regulate growth and development.
The herbicidal action of this compound involves:
- Absorption through leaves and roots
- Translocation throughout the plant
- Accumulation in meristematic tissues
- Disruption of normal cell division and elongation
In wild oat plants, both visible injury and ultrastructural modifications were observed upon exposure to the compound . Chloroplasts were the organelles most affected in both wild oat and wheat species, indicating that the herbicide may interfere with photosynthetic processes .
Mitochondrial Impact
Studies on similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have shown effects on mitochondrial function . Exposure to 2,4-D affected mitochondrial membrane integrity and function in a concentration-dependent manner, impacting ATP levels and membrane potential .
Oxidative Stress
Unlike some related compounds, this compound may not significantly induce oxidative stress. Studies on 2,4-D did not reveal substantial induction of oxidative stress or mitochondrial swelling .
Potential Carcinogenicity
While there are no specific carcinogenicity studies on this compound, research on related compounds suggests low carcinogenic potential. The U.S. EPA has classified 2,4-D, a similar compound, as Class D (not classifiable as to human carcinogenicity) .
Environmental Impact
As a herbicide, this compound can have significant environmental impacts, particularly on non-target plant species and aquatic ecosystems.
Persistence in the Environment
The compound's persistence in the environment may vary depending on factors such as soil type, pH, and microbial activity. Further research is needed to determine its specific degradation rates and metabolites in various environmental conditions.
Effects on Non-Target Organisms
While primarily designed to target weeds, this compound may affect non-target plants and potentially impact biodiversity in treated areas. More research is needed to fully understand its ecological effects.
Properties
IUPAC Name |
ethyl 3-(3,4-dichlorophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O3/c1-2-15-11(14)5-6-16-8-3-4-9(12)10(13)7-8/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNLLIDNKWEDOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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